1-[(4-Fluorophenyl)methyl]pyridin-1-ium bromide
Description
Properties
CAS No. |
587-78-0 |
|---|---|
Molecular Formula |
C12H11BrFN |
Molecular Weight |
268.12 g/mol |
IUPAC Name |
1-[(4-fluorophenyl)methyl]pyridin-1-ium;bromide |
InChI |
InChI=1S/C12H11FN.BrH/c13-12-6-4-11(5-7-12)10-14-8-2-1-3-9-14;/h1-9H,10H2;1H/q+1;/p-1 |
InChI Key |
XJTGKKJROUMQOH-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=[N+](C=C1)CC2=CC=C(C=C2)F.[Br-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The preparation of this compound primarily involves the nucleophilic substitution (quaternization) of pyridine with 4-fluorobenzyl bromide. The reaction proceeds via the attack of the nitrogen atom of pyridine on the electrophilic benzylic carbon of the halide, resulting in the formation of the pyridinium salt.
$$
\text{Pyridine} + \text{4-Fluorobenzyl bromide} \rightarrow \text{this compound}
$$
Detailed Procedure from Literature
A representative preparation method, adapted from a multi-target directed synthesis study of pyridinium derivatives, includes the following steps:
-
- Pyridine (1 equivalent)
- 4-Fluorobenzyl bromide (1.3 equivalents)
- Dimethylformamide (DMF) as solvent
- Toluene and diethyl ether for precipitation and purification
-
- The pyridine and 4-fluorobenzyl bromide are dissolved in 5–6 mL of DMF.
- The mixture is stirred under reflux conditions at 40–50 °C for 4–6 hours.
- The progress of the reaction is monitored by thin-layer chromatography (TLC) using a solvent system of 3 ethanol: 2 ethyl acetate: 4 diethyl ether.
-
- After completion, 3 equivalents of toluene per equivalent of DMF are added.
- The solvent is removed by rotary evaporation to dryness.
- The residue is treated with 20 mL of diethyl ether and left to precipitate overnight at refrigerator temperature.
- The precipitate is filtered and washed with diethyl ether.
- If the precipitate appears waxy or oily, it is dissolved in minimal ethanol and transferred to a polytop container for crystallization.
- Finally, the solid is dried under vacuum to yield the desired pyridinium bromide salt.
-
- Yield: approximately 95%
- Appearance: light grey solid
- Melting point: around 225 °C
This method is consistent with the preparation of related substituted pyridinium bromides and has been validated by multiple analogs bearing fluorine substitutions at different positions on the phenyl ring.
Alternative Approaches and Variations
While the above method is the most direct and commonly used, variations exist depending on the desired purity, scale, and available reagents:
Solvent Variations: Other polar aprotic solvents such as acetonitrile or N-methyl-2-pyrrolidone (NMP) can be used instead of DMF to facilitate the quaternization.
Temperature Adjustments: Some protocols perform the reaction at room temperature for longer durations (12–24 hours) to minimize side reactions.
Microwave-Assisted Synthesis: Microwave irradiation has been reported to accelerate quaternization reactions, reducing reaction times to minutes with comparable yields.
Use of Base: In some cases, a mild base such as triethylamine is added to scavenge any released hydrobromic acid, although this is less common for direct quaternization.
Reaction Monitoring and Characterization
Thin-Layer Chromatography (TLC): Used to monitor the consumption of starting materials and formation of the product.
Melting Point Determination: Confirms the identity and purity of the product.
NMR Spectroscopy: $$^{1}H$$ and $$^{13}C$$ NMR confirm the quaternization by shifts in pyridinium and benzyl protons.
Mass Spectrometry: Confirms molecular weight and purity.
Elemental Analysis: Validates the composition consistent with the bromide salt.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Pyridine Equivalents | 1.0 | Stoichiometric |
| 4-Fluorobenzyl Bromide | 1.3 equivalents | Slight excess to drive reaction |
| Solvent | Dimethylformamide (DMF) | Polar aprotic solvent |
| Temperature | 40–50 °C (reflux) | Mild heating required |
| Reaction Time | 4–6 hours | Monitored by TLC |
| Workup | Toluene addition, rotary evaporation | Precipitation in diethyl ether |
| Yield | ~95% | High yield typical |
| Product Appearance | Light grey solid | Melting point ~225 °C |
Chemical Reactions Analysis
Types of Reactions
1-[(4-Fluorophenyl)methyl]pyridin-1-ium bromide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromide ion can be replaced by other nucleophiles, such as hydroxide or cyanide ions.
Oxidation and reduction: The compound can participate in redox reactions, where the pyridinium ion can be reduced to a pyridine derivative.
Addition reactions: The compound can react with electrophiles, such as halogens or acids, to form addition products.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide or potassium cyanide, typically in an aqueous or alcoholic medium.
Oxidation and reduction: Reagents such as sodium borohydride or hydrogen peroxide can be used under controlled conditions.
Addition reactions: Halogens like chlorine or bromine, and acids like hydrochloric acid, are used in these reactions.
Major Products Formed
Nucleophilic substitution: Products include 1-[(4-Fluorophenyl)methyl]pyridine derivatives with different substituents replacing the bromide ion.
Oxidation and reduction: Products include reduced or oxidized forms of the original compound.
Addition reactions: Products include halogenated or protonated derivatives of the original compound.
Scientific Research Applications
1-[(4-Fluorophenyl)methyl]pyridin-1-ium bromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which 1-[(4-Fluorophenyl)methyl]pyridin-1-ium bromide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pyridinium ion can interact with negatively charged sites on proteins or nucleic acids, leading to changes in their activity or function. The fluorobenzyl group can enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
1-(3-Bromobenzyl)-3-((4-oxoquinazolin-3(4H)-yl)methyl)pyridin-1-ium bromide (BOP-1)
- Structure : Features a 3-bromobenzyl group and a 4-oxoquinazolinylmethyl substituent.
- Bioactivity : Dual AChE and butyrylcholinesterase (BuChE) inhibitor (IC₅₀ = 5.90 ± 0.07 μM and 6.76 ± 0.04 μM, respectively).
- Application : Proposed as a lead compound for Alzheimer’s disease (AD) treatment due to dual cholinesterase inhibition .
1-[(2-Fluorophenyl)methyl]-4-({[4−(3-methyl-5-oxo-4H-pyrazol-1-yl)phenyl]foramido}methyl)-pyridin-1-ium bromide (A14)
1-(1-Adamantyl)pyridin-1-ium bromide
1-(2-(Naphthalen-2-yl)-2-oxoethyl)-4-(((3,4,5-trimethoxyphenyl)imino)methyl)pyridin-1-ium bromide (3c)
- Structure: Substituted with a naphthyl-oxoethyl group and a trimethoxyphenylimino moiety.
- Bioactivity : Exhibits antioxidant (IC₅₀ = 18.7 μM for DPPH scavenging) and antibacterial activity (MIC = 12.5 μg/mL against S. aureus).
- Application : Explored for multifunctional therapeutic agents .
Comparative Analysis of Key Properties
Table 1: Structural and Functional Comparison
Mechanistic and Selectivity Insights
- Fluorine Position Impact : The 4-fluorobenzyl group in the target compound may enhance metabolic stability compared to 2-fluorobenzyl analogs (e.g., A14), but reduce AChE selectivity due to steric effects .
- Adamantane vs. Aromatic Substitutents : Adamantyl derivatives exhibit superior thermal stability but lower solubility, limiting their utility in aqueous biological systems .
- Dual vs. Selective Inhibition : BOP-1’s dual AChE/BuChE activity contrasts with A14’s selectivity, suggesting divergent therapeutic applications (broad-spectrum vs. targeted AD therapy) .
Biological Activity
1-[(4-Fluorophenyl)methyl]pyridin-1-ium bromide is a quaternary ammonium compound with potential biological activities. Its unique structure, characterized by a pyridine ring and a fluorophenyl moiety, suggests various interactions with biological systems. This article reviews its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant data and case studies.
- Molecular Formula : C12H12BrFN
- Molecular Weight : 271.13 g/mol
- IUPAC Name : this compound
Biological Activity Overview
This compound has been investigated for several biological activities:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies have shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.2 |
| HeLa | 10.5 |
The compound induces apoptosis in these cell lines, as evidenced by increased levels of cleaved caspase-3 and PARP.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes, particularly monoamine oxidase (MAO), which is relevant in neurodegenerative diseases.
| Enzyme | IC50 (µM) |
|---|---|
| MAO-A | 25.0 |
| MAO-B | 12.5 |
Molecular docking studies suggest that the compound binds effectively to the active site of MAO, inhibiting its activity through competitive mechanisms.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various derivatives of pyridinium compounds, including this compound. The results indicated that modifications at the phenyl ring significantly influenced antimicrobial potency, with the fluorine substitution enhancing activity against gram-positive bacteria .
Case Study 2: Anticancer Mechanisms
In another investigation detailed in Cancer Letters, researchers explored the anticancer mechanisms of this compound in MCF-7 cells. They reported that treatment with the compound led to cell cycle arrest at the G2/M phase and increased reactive oxygen species (ROS) production, contributing to its cytotoxic effects .
Q & A
Q. What synthetic methodologies are recommended for preparing 1-[(4-Fluorophenyl)methyl]pyridin-1-ium bromide, and how can reaction conditions be optimized?
The compound is typically synthesized via quaternization of pyridine with a 4-fluorobenzyl bromide derivative. Key steps include:
- Alkylation : Reacting pyridine with 4-fluorobenzyl bromide in a polar aprotic solvent (e.g., acetonitrile) under reflux.
- Catalysis : Adding a catalytic amount of ammonium acetate to enhance reactivity .
- Purification : Recrystallization from ethanol/diethyl ether mixtures to isolate the bromide salt. Optimization involves adjusting molar ratios (pyridine:alkylating agent ≈ 1:1.2), temperature (60–80°C), and reaction time (12–24 hours). Monitor progress via TLC or HPLC .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the pyridinium core and 4-fluorobenzyl substitution (e.g., aromatic proton signals at δ 8.5–9.0 ppm for pyridinium) .
- FTIR/Raman : Identify C-F stretching (≈1,100 cm⁻¹) and quaternary ammonium vibrations (≈1,650 cm⁻¹) .
- X-ray Crystallography : Resolve the 3D structure, including cation-anion interactions and packing motifs. Use single-crystal diffraction (R factor < 0.05) for high accuracy .
Advanced Research Questions
Q. How do hydrogen-bonding patterns in the crystal lattice influence physicochemical properties?
Hydrogen bonds (H-bonds) between the bromide anion and pyridinium C-H groups dictate solubility and thermal stability. Apply graph set analysis (e.g., Etter’s rules) to classify H-bond motifs (e.g., R₂²(8) rings). Stronger H-bond networks correlate with higher melting points and lower solubility in polar solvents . Computational tools like CrystalExplorer can model these interactions for predictive design .
Q. What strategies resolve contradictions in spectral data interpretation?
- Multi-technique validation : Cross-validate NMR assignments with COSY/HSQC experiments. For example, ambiguous aromatic signals can be resolved via 2D correlation spectroscopy .
- Computational DFT : Compare experimental IR/Raman spectra with density functional theory (DFT)-predicted vibrational modes to confirm structural assignments .
- Single-crystal validation : Use X-ray structures to verify substituent orientation when NMR data is inconclusive .
Q. How can researchers design experiments to study interactions with biological targets?
- Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to measure binding kinetics (e.g., KD values) with enzymes or receptors.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions .
- Molecular Docking : Use software like AutoDock Vina to predict binding poses in silico, guided by crystallographic data from related pyridinium derivatives .
Methodological Considerations
Q. How can stability under varying pH and temperature conditions be systematically evaluated?
- pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via HPLC-MS. Pyridinium salts are typically stable in acidic conditions but hydrolyze in strong bases .
- Thermal Analysis : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures and phase transitions .
Q. What role does the 4-fluorophenyl group play in modulating electronic and steric effects?
- Electron-withdrawing effect : The fluorine atom increases the pyridinium ring’s electrophilicity, enhancing reactivity in nucleophilic substitution reactions.
- Steric impact : The benzyl group’s orientation (para-substitution) minimizes steric hindrance, favoring planar molecular geometries in crystal lattices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
